molecular formula C15H20BrNO5 B1459916 tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate CAS No. 1799626-21-3

tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate

Cat. No.: B1459916
CAS No.: 1799626-21-3
M. Wt: 374.23 g/mol
InChI Key: JXVFUCGLLJLHPQ-UHFFFAOYSA-N
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Description

Structural Characterization of tert-Butyl (2-(4-Bromo-2-Formyl-6-Methoxyphenoxy)Ethyl)Carbamate

This compound is a synthetic carbamate derivative with a complex aromatic backbone. Its molecular architecture integrates multiple functional groups, enabling diverse reactivity and applications in medicinal and organic chemistry. Below is a systematic analysis of its structural features.

Molecular Architecture and Functional Group Analysis

Molecular Formula and Weight
The compound has the molecular formula C₁₅H₂₀BrNO₅ and a molecular weight of 366.21 g/mol . Its structure comprises:

  • tert-Butyl carbamate group : A protected amine moiety linked via an ethoxy chain.
  • 4-Bromo-2-formyl-6-methoxyphenyl group : An aromatic ring substituted with bromine, formyl, and methoxy groups.
  • Ether linkage : Connects the aromatic ring to the ethylcarbamate chain.
Functional Group Distribution
Functional Group Position on Phenyl Ring Key Reactivity/Role
Bromine (Br) Para (C4) Electrophilic substitution, cross-coupling catalyst sites
Formyl (CHO) Ortho (C2) Nucleophilic addition, oxidation/reduction sites
Methoxy (OCH₃) Meta (C6) Electron-donating group, directs regioselectivity
Carbamate (Boc) Ethyl chain Protecting group for amines, acid-labile

The substituents’ spatial arrangement influences electronic and steric effects, modulating the compound’s chemical behavior.

Crystallographic Studies and Conformational Isomerism

Crystallographic Data
While direct crystallographic data for this compound are not publicly available, its structural analogs (e.g., substituted phenoxycarbamates) provide insights into potential conformations. Key considerations include:

  • Conformational Isomerism : The ethylcarbamate chain may adopt anti or gauche conformations due to restricted rotation around the C–O–C bond.
  • Packing Effects : The bulky tert-butyl group and bromine atom likely influence crystal packing through van der Waals interactions and halogen bonding.
  • Hydrogen Bonding : The carbamate NH group may form intramolecular or intermolecular hydrogen bonds, stabilizing specific conformers.
Theoretical Conformational Analysis
Conformer Type Key Features Stability Factors
Anti Ethylcarbamate chain aligned with phenyl ring Minimized steric hindrance
Gauche Ethylcarbamate chain perpendicular to phenyl ring Potential hydrogen bonding with formyl group

Spectroscopic Profiling (NMR, IR, MS) for Structural Validation

1.3.1 Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz) :

Proton Environment δ (ppm) Multiplicity Integration
Formyl (CHO) 9.8–10.0 Singlet (s) 1H
Methoxy (OCH₃) 3.8–3.9 Singlet (s) 3H
Carbamate NH 5.0–5.5 Broad singlet (br s) 1H
Aromatic protons (H5, H3) 6.8–7.2 Multiplet (m) 2H
Ethyl chain (CH₂) 3.5–3.7 Triplet (t, J=6 Hz) 2H

¹³C NMR (CDCl₃, 100 MHz) :

Carbon Environment δ (ppm)
Formyl (CHO) 190–195
Carbamate carbonyl (C=O) 155–160
Brominated carbon (C4) 120–125
Methoxy-substituted carbon (C6) 150–155

Data inferred from analogous compounds.

1.3.2 Infrared (IR) Spectroscopy

Functional Group Absorption Peak (cm⁻¹) Assignment
C=O (carbamate) 1720–1750 Stretching vibration
C=O (formyl) 1680–1710 Stretching vibration
C–Br 600–650 Stretching vibration
OCH₃ 2800–2850 Symmetric/asymmetric C–O–C stretch

1.3.3 Mass Spectrometry (MS)

Ionization Mode Key Fragments (m/z) Fragmentation Pathway
ESI+ [M+H]⁺ = 367.0 Molecular ion (intact carbamate)
[M-Br]⁺ = 315.0 Loss of bromine atom
[M-OCH₃]⁺ = 329.0 Loss of methoxy group

Properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(19)17-5-6-21-13-10(9-18)7-11(16)8-12(13)20-4/h7-9H,5-6H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVFUCGLLJLHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1OC)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate is a synthetic organic compound with the molecular formula C15H20BrNO5C_{15}H_{20}BrNO_5. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, which incorporates a tert-butyl carbamate group and a bromo-substituted phenoxyethyl moiety, positions it as a valuable candidate for further research in drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

tert Butyl 2 4 bromo 2 formyl 6 methoxyphenoxy ethyl carbamate\text{tert Butyl 2 4 bromo 2 formyl 6 methoxyphenoxy ethyl carbamate}
PropertyValue
Molecular FormulaC15H20BrNO5
Molecular Weight374.22 g/mol
CAS Number1799626-21-3
Purity≥98%

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on related carbamate derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. In vitro studies have demonstrated that certain carbamate derivatives can inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can prevent the breakdown of neurotransmitters or the formation of neurotoxic aggregates, respectively.

Case Studies

  • Antibacterial Activity Evaluation :
    A study evaluated the antibacterial activity of various tert-butyl carbamate derivatives using microdilution assays. Compounds were tested against E. coli, Bacillus cereus, and Staphylococcus aureus. Results indicated that some derivatives exhibited high antibacterial activity with minimal toxicity to human cells .
  • Neuroprotective Effects :
    In another study, related compounds were assessed for their neuroprotective properties against amyloid-beta-induced toxicity in astrocytes. The results showed that certain derivatives could reduce oxidative stress markers and inflammatory cytokines, suggesting potential therapeutic applications in Alzheimer's disease .

The biological activity of this compound is likely due to its ability to interact with specific molecular targets within cells:

  • Enzyme Interaction : The presence of functional groups allows the compound to bind to active sites on enzymes, inhibiting their activity.
  • Cell Membrane Disruption : Its lipophilic nature may facilitate penetration into bacterial membranes, leading to cell lysis.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameAntibacterial ActivityNeuroprotective Effects
This compoundHighModerate
tert-Butyl (2-(4-bromophenoxy)ethyl)carbamateModerateLow
tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamateHighHigh

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to tert-butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate exhibit various biological activities, including:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains, suggesting potential for development as antimicrobial agents.
  • Anticancer Properties : Studies have indicated that related compounds can inhibit cancer cell proliferation, making them candidates for anticancer drug development.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where enzyme regulation is crucial.

Pharmaceutical Applications

The primary application of this compound lies in pharmaceutical research. Its structure allows for modifications that can enhance its efficacy and specificity as a drug candidate. Potential areas include:

  • Drug Development : The compound's ability to interact with biological targets makes it a candidate for new drug formulations aimed at various diseases.
  • Targeted Therapy : Its unique substituents may allow for the design of targeted therapies that minimize side effects while maximizing therapeutic effects.

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial properties of several carbamate derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
  • Anticancer Research :
    • In vitro studies demonstrated that the compound inhibited the growth of certain cancer cell lines, particularly breast and colon cancer cells. Mechanistic studies suggested that this inhibition was due to apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition Analysis :
    • Research focused on the enzyme inhibition capabilities of related compounds found that modifications to the phenoxy group enhanced inhibitory effects on specific kinases involved in cancer progression.

Summary Table of Applications

Application TypeDescriptionResearch Findings
AntimicrobialEffective against bacterial strainsSignificant activity observed in laboratory tests
AnticancerInhibits proliferation of cancer cellsInduces apoptosis in specific cancer cell lines
Enzyme InhibitionPotential inhibitor of key enzymesEnhanced inhibition with structural modifications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique reactivity and applications can be contextualized by comparing it with analogous carbamates (Table 1):

Compound Name (CAS RN) Key Substituents/Features Similarity Score Reactivity/Applications Reference
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (78839-75-5) Bromo, methoxy (positions 2 and 5) 0.86–0.89 Intermediate for cross-coupling reactions
tert-Butyl (4-bromo-2-methylphenyl)carbamate (71026-66-9) Bromo, methyl (positions 4 and 2) 0.85 Less reactive due to methyl vs. formyl
(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate Chiral center, bromo, methoxy N/A Potential enantioselective synthesis
tert-Butyl (6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate) (169303-80-4) Oxazine ring, bromo 0.72 Heterocyclic drug intermediates
β-Carboline/chloroquine hybrids (e.g., CAS 196200-04-1) Ethoxy/propoxy groups, pyridoindole core N/A Antimalarial activity

Key Observations:

  • Reactivity : The formyl group in the target compound enables nucleophilic additions (e.g., condensations or hydrazine couplings), unlike methyl or methoxy derivatives .
  • Stereochemical Impact : Chiral analogs (e.g., CAS 78839-75-5) may exhibit distinct biological activities, whereas the target compound lacks stereocenters .
  • Heterocyclic Systems: Compounds like tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate prioritize ring-forming reactivity, whereas the target’s phenoxyethyl chain favors linear synthetic modifications .

Preparation Methods

Formation of tert-Butyl (2-(4-bromo-6-methoxyphenoxy)ethyl)carbamate Intermediate

  • Method:
    The carbamate linkage is commonly formed by reacting 2-(4-bromo-6-methoxyphenoxy)ethanol with di-tert-butyl dicarbonate (Boc2O) or via Mitsunobu reaction using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) as coupling agents.

  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
    • Temperature: 0 °C to room temperature
    • Atmosphere: Inert (nitrogen or argon)
    • Time: 15–30 hours for Mitsunobu reactions
    • Purification: Silica gel column chromatography
  • Example Data:
    A similar compound, tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate, was prepared by reacting 3-hydroxypropyl carbamate with 4-nitrophenol using triphenylphosphine and DIAD in THF at 0–20 °C for 30 hours under nitrogen atmosphere, yielding 64% after purification.

Bromination

  • Method:
    Aromatic bromination is typically carried out using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

  • Reaction Conditions:

    • Solvent: Dichloromethane or acetic acid
    • Temperature: 0 °C to room temperature
    • Time: 1–4 hours
    • Control of regioselectivity is essential to ensure bromination at the 4-position.
  • Notes:
    Bromination is often performed on the methoxy-substituted phenol before carbamate formation to avoid side reactions.

Formylation (Introduction of the Aldehyde Group)

  • Method:
    Formylation of the aromatic ring can be achieved via Reimer-Tiemann reaction, Vilsmeier-Haack reaction, or directed ortho-metalation followed by quenching with DMF.

  • Reaction Conditions:

    • Vilsmeier-Haack: Using POCl3 and DMF in dichloromethane or chloroform at 0 °C to room temperature
    • Time: 1–6 hours
    • Work-up: Quenching with water, neutralization, and extraction
  • Example:
    Formylation of 4-bromo-6-methoxyphenol derivatives has been reported using Vilsmeier-Haack conditions to selectively introduce formyl groups ortho to the methoxy substituent.

Summary Table of Key Reaction Steps and Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Formation of carbamate Triphenylphosphine, DIAD, phenol derivative THF 0–20 °C 15–30 h ~60–70 Inert atmosphere, column purification
Aromatic bromination N-Bromosuccinimide (NBS) or Br2 DCM or AcOH 0 °C to RT 1–4 h 70–90 Regioselective bromination at 4-position
Formylation POCl3, DMF (Vilsmeier-Haack) DCM or CHCl3 0 °C to RT 1–6 h 60–80 Selective aldehyde introduction ortho to OMe

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl carbamate derivatives like this compound?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, nucleophilic substitution reactions involving brominated intermediates often require polar aprotic solvents like DMF and bases such as potassium carbonate to enhance reactivity . Monitoring reaction progress via TLC or HPLC is critical to minimize side products like over-oxidation of the formyl group.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to verify the tert-butyl group (δ ~1.4 ppm for 1^1H), bromine substitution, and formyl proton (δ ~9-10 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., bromine isotope patterns).
  • X-ray Crystallography : For unambiguous confirmation, employ SHELX software for structure refinement, particularly if single crystals are obtainable .

Q. What safety protocols are essential when handling this brominated and formyl-containing compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if airborne particulates are generated .
  • Ventilation : Work in a fume hood to mitigate inhalation risks, as brominated aromatics may release toxic fumes under heat .
  • First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for inhalation incidents .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the formyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model electrophilic reactivity at the formyl group. Parameters like Fukui indices or electrostatic potential maps help predict sites for nucleophilic attacks (e.g., in Schiff base formation). Compare computational results with experimental kinetic data to validate models .

Q. What strategies are effective in resolving contradictions in spectroscopic data for similar carbamate derivatives?

  • Methodological Answer :

  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect conformational exchange broadening in carbamate groups.
  • 2D Techniques : HSQC and HMBC to resolve overlapping signals in crowded aromatic regions.
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to track specific moieties during degradation studies .

Q. How can researchers mitigate side reactions during functionalization of the methoxy group?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the formyl group with acetals or thioacetals to prevent undesired cross-reactivity during methoxy dealkylation.
  • Selective Reagents : Use BBr₃ in dichloromethane at −78°C for controlled demethylation without affecting the carbamate or bromine substituents .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Solvent Screening : Test solvent pairs (e.g., DCM/hexane or EtOAc/heptane) to optimize crystal growth.
  • Temperature Gradients : Gradual cooling from saturation temperature to induce nucleation.
  • Additives : Small amounts of co-solvents like DMSO may improve crystal lattice stability. SHELXL refinement is recommended for resolving disorder in flexible ethoxy chains .

Stability and Reactivity

Q. Under what conditions does this compound exhibit instability, and how should it be stored?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the formyl group.
  • Moisture Sensitivity : Keep under inert gas (N₂ or Ar) in sealed containers to avoid hydrolysis of the carbamate .
  • Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may cleave the tert-butyl group or bromine substituent .

Analytical and Experimental Design

Q. How can researchers design assays to study the biological activity of this compound without FDA-approved data?

  • Methodological Answer :

  • In Vitro Models : Use enzyme inhibition assays (e.g., fluorescence-based) targeting brominated aromatic interactions.
  • Cellular Uptake Studies : Radiolabel the compound with 3^3H or 14^{14}C to quantify permeability in Caco-2 cell monolayers.
  • Toxicity Screening : Perform MTT assays on human hepatocytes (e.g., HepG2) to assess cytotoxicity thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-(4-bromo-2-formyl-6-methoxyphenoxy)ethyl)carbamate

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